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Introduction
Isosativanone, a member of the isoflavanone class of flavonoids, is a naturally occurring

phenolic compound. Isoflavanones are of significant interest to the scientific community due to

their potential therapeutic properties, including antioxidant, anti-inflammatory, and estrogenic

activities. This technical guide provides a comprehensive overview of the known physical and

chemical properties of Isosativanone, details established experimental methodologies for their

determination, and explores its potential biological significance. While specific experimental

data for Isosativanone is limited in publicly accessible literature, this guide consolidates

available information and provides context based on related isoflavonoid compounds.

Chemical and Physical Properties
A summary of the key physical and chemical properties of Isosativanone is presented below. It

is important to note that some of these values are predicted due to a lack of extensive

experimental data for this specific compound.
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Property Value Source

IUPAC Name

3-(2-hydroxy-4-

methoxyphenyl)-7-methoxy-

2,3-dihydrochromen-4-one

PubChem

CAS Number 82829-55-8 ChemicalBook[1]

Molecular Formula C₁₇H₁₆O₅ PubChem

Molecular Weight 300.31 g/mol ChemicalBook[1]

Boiling Point (Predicted) 468.6 ± 45.0 °C ChemicalBook[1]

Density (Predicted) 1.281 ± 0.06 g/cm³ ChemicalBook[1]

Solubility

Soluble in acetone and DMSO

(inferred from related

compounds)

N/A

Spectroscopic Data
Detailed experimental spectroscopic data for Isosativanone is not readily available. However,

the expected spectral characteristics can be inferred from the general properties of

isoflavanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Isosativanone is expected to show characteristic

signals for aromatic protons, methoxy group protons, and the protons of the heterocyclic C-

ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm). The

methoxy group protons would likely be observed as sharp singlets around δ 3.8-4.0 ppm.

The protons on the C-ring would exhibit complex splitting patterns in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would display signals corresponding to the 17

carbon atoms in the Isosativanone structure. The carbonyl carbon of the C-ring would be

significantly downfield (around δ 190-200 ppm). Aromatic and olefinic carbons would

resonate in the δ 100-160 ppm range, while the aliphatic carbons of the C-ring and the

methoxy carbons would appear at higher field strengths.
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Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of

Isosativanone. The molecular ion peak ([M]⁺) would be expected at m/z 300. Fragmentation

patterns would likely involve the retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, a

characteristic fragmentation pathway for flavonoids.

Infrared (IR) Spectroscopy
The IR spectrum of Isosativanone would be expected to show characteristic absorption bands

for its functional groups. Key absorptions would include:

A broad O-H stretching band around 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹,

respectively.

A strong C=O stretching band for the ketone group in the C-ring, typically around 1650-1680

cm⁻¹.

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.

Experimental Protocols
Detailed experimental protocols for the characterization of Isosativanone are not available.

However, the following are generalized and widely accepted methodologies for determining the

physicochemical properties of flavonoid compounds.

Determination of Melting Point
The melting point of a purified solid sample of Isosativanone can be determined using a

standard melting point apparatus. A small amount of the crystalline solid is packed into a

capillary tube and heated at a controlled rate. The temperature range over which the solid

melts is recorded as the melting point.

Solubility Assessment
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The solubility of Isosativanone can be determined by adding a known amount of the

compound to a specific volume of a solvent of interest (e.g., water, ethanol, methanol, acetone,

DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The

concentration of the dissolved compound in the supernatant is then quantified, typically using

UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per

million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with a

chromatographic separation technique like HPLC or GC, is used to determine the accurate

mass and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are

common ionization techniques.

Infrared Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or

analyzed in solution using a suitable solvent that does not have interfering absorptions in the

regions of interest.

Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and the modulation of signaling pathways by

Isosativanone are scarce, isoflavones as a class are known to exert a variety of biological

effects. They are particularly recognized for their interaction with estrogen receptors and their

ability to modulate intracellular signaling cascades.

Given its structural similarity to other well-studied isoflavones like genistein and daidzein,

Isosativanone may potentially influence signaling pathways involved in:

Cell Proliferation and Apoptosis: Many isoflavones have been shown to modulate pathways

such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth,

survival, and apoptosis.
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Inflammation: Isoflavones can interfere with inflammatory processes by modulating the NF-

κB signaling pathway.

Oxidative Stress: As phenolic compounds, isoflavones can act as antioxidants and may

influence cellular redox signaling.

Below is a representative diagram illustrating a common signaling pathway that is often

modulated by isoflavones. It is important to emphasize that the specific interactions of

Isosativanone with these pathways have not yet been experimentally elucidated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pdfs.semanticscholar.org/b772/0ab82b46e3077b6df15110cb7a8c18789375.pdf
https://www.benchchem.com/product/b15287397#what-are-the-physical-and-chemical-properties-of-isosativanone
https://www.benchchem.com/product/b15287397#what-are-the-physical-and-chemical-properties-of-isosativanone
https://www.benchchem.com/product/b15287397#what-are-the-physical-and-chemical-properties-of-isosativanone
https://www.benchchem.com/product/b15287397#what-are-the-physical-and-chemical-properties-of-isosativanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15287397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15287397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

